molecular formula C18H23BrN2 B14277739 4-(7-Bromoheptyl)-4'-methyl-2,2'-bipyridine CAS No. 134706-75-5

4-(7-Bromoheptyl)-4'-methyl-2,2'-bipyridine

Cat. No.: B14277739
CAS No.: 134706-75-5
M. Wt: 347.3 g/mol
InChI Key: PFJUCSUTXMEFTG-UHFFFAOYSA-N
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Description

4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromine atom attached to a heptyl chain, which is further connected to a bipyridine core. The bipyridine core is a common ligand in coordination chemistry, known for its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine typically involves the following steps:

    Bromination of Heptane: Heptane is brominated to form 7-bromoheptane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Coupling with 4’-methyl-2,2’-bipyridine: The 7-bromoheptane is then coupled with 4’-methyl-2,2’-bipyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, forming different oxidation states.

    Coordination Reactions: The bipyridine core can coordinate with metal ions to form complexes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coordination Reactions: Metal salts like copper(II) sulfate or nickel(II) chloride are used in the presence of coordinating solvents like acetonitrile.

Major Products

    Substitution Reactions: Products include azidoheptyl, thiolheptyl, and alkoxyheptyl derivatives.

    Oxidation and Reduction Reactions: Products include various oxidation states of the bipyridine core.

    Coordination Reactions: Metal-bipyridine complexes with different geometries and properties.

Scientific Research Applications

4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes for catalysis and material science.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug design and development, particularly in the creation of metal-based drugs.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is primarily related to its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Bromoheptyl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of bipyridine.

    N-(7-bromoheptyl)phthalimide: Contains a phthalimide group instead of bipyridine.

    Phthalic acid, 7-bromoheptyl heptyl ester: Contains a phthalic acid ester group instead of bipyridine.

Uniqueness

4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is unique due to its bipyridine core, which provides strong coordination capabilities with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in coordination chemistry and related applications.

Properties

CAS No.

134706-75-5

Molecular Formula

C18H23BrN2

Molecular Weight

347.3 g/mol

IUPAC Name

2-[4-(7-bromoheptyl)pyridin-2-yl]-4-methylpyridine

InChI

InChI=1S/C18H23BrN2/c1-15-8-11-20-17(13-15)18-14-16(9-12-21-18)7-5-3-2-4-6-10-19/h8-9,11-14H,2-7,10H2,1H3

InChI Key

PFJUCSUTXMEFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCBr

Origin of Product

United States

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